molecular formula C13H15NO4 B165741 Methyl (R)-4-Benzyl-5-oxo-3-morpholinecarboxylate CAS No. 1235639-75-4

Methyl (R)-4-Benzyl-5-oxo-3-morpholinecarboxylate

Cat. No. B165741
M. Wt: 249.26 g/mol
InChI Key: UTUDPLWXJNKTNP-LLVKDONJSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions required for the reactions, and the products formed .


Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, density, refractive index, and other physical properties. Its chemical properties could include its acidity or basicity, its redox potential, and its reactivity with other chemicals .

Scientific Research Applications

Enantioselective Synthesis and Medicinal Chemistry Applications

  • Asymmetric Synthesis of Amino Acids and Peptides : A study by Singh and Pennington (2003) showcases the diastereoselective alkylation of the enolate derived from benzyl (2R,3S)-(−)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate, leading to the production of L-cyclopentylglycine, a building block for peptides and pharmaceuticals (Singh & Pennington, 2003).

  • Synthesis of Fmoc-α-Me-Lys(Boc)-OH : Another application is demonstrated through the synthesis of (L)-Fmoc-α-Me-Lys(Boc)-OH via diastereoselective alkylation, showing the compound's versatility in creating amino acid derivatives (Chauhan, 2009).

Advanced Organic Synthesis Techniques

  • Photocycloaddition Reactions : Research by van Wolven et al. (2006) explores the photocycloaddition of 2-aminopropenenitriles to methyl phenylglyoxylate and benzils, demonstrating the compound's role in generating oxetanes, which are valuable in organic synthesis and potentially in drug discovery (van Wolven, Döpp, & Henkel, 2006).

Green Chemistry and Safer Solvents

  • Ionic Liquids Synthesis : Pernak et al. (2011) synthesized a series of 4-benzyl-4-methylmorpholinium salts, producing morpholinium ionic liquids. This study emphasizes the potential of using morpholine derivatives in creating ionic liquids with moderate to low toxicity, which could be used as new solvents for biomass processing, aligning with green chemistry principles (Pernak, Borucka, Walkiewicz, Markiewicz, Fochtman, Stolte, Steudte, & Stepnowski, 2011).

QSAR Analysis and Antioxidant Activity

  • Antioxidant Activity QSAR Analysis : A QSAR analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives by Drapak et al. (2019) illustrates the use of Methyl (R)-4-Benzyl-5-oxo-3-morpholinecarboxylate derivatives in modeling antioxidant activities, providing insights into designing new potential antioxidants (Drapak, Zimenkovsky, Perekhoda, Yeromina, Lipakova, Demchuk, & Rakhimova, 2019).

Safety And Hazards

Information on the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage would be included here .

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified or used in the development of new materials or drugs .

properties

IUPAC Name

methyl (3R)-4-benzyl-5-oxomorpholine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-17-13(16)11-8-18-9-12(15)14(11)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUDPLWXJNKTNP-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COCC(=O)N1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1COCC(=O)N1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40543340
Record name Methyl (3R)-4-benzyl-5-oxomorpholine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (R)-4-Benzyl-5-oxo-3-morpholinecarboxylate

CAS RN

1235639-75-4
Record name Methyl (3R)-4-benzyl-5-oxomorpholine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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